molecular formula C19H18ClFN4O3 B8414571 Urea, N-(6-chloro-5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)- CAS No. 74858-79-0

Urea, N-(6-chloro-5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)-

Cat. No.: B8414571
CAS No.: 74858-79-0
M. Wt: 404.8 g/mol
InChI Key: IYQZZTBZUFAZIB-UHFFFAOYSA-N
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Description

Urea, N-(6-chloro-5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)- is a useful research compound. Its molecular formula is C19H18ClFN4O3 and its molecular weight is 404.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N-(6-chloro-5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N-(6-chloro-5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

74858-79-0

Molecular Formula

C19H18ClFN4O3

Molecular Weight

404.8 g/mol

IUPAC Name

1-[6-chloro-5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C19H18ClFN4O3/c1-25-14-7-6-13(24-19(28)22-8-9-26)17(20)16(14)18(23-10-15(25)27)11-4-2-3-5-12(11)21/h2-7,26H,8-10H2,1H3,(H2,22,24,28)

InChI Key

IYQZZTBZUFAZIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2Cl)NC(=O)NCCO)C3=CC=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

600 mg of 2-[3-[6-chloro-5-(o-fluorphenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl]ureido]ethyl acetate dissolved in 35 ml of absolute methanol are treated with 830 mg of sodium methylate and stirred at room temperature for 1 hour. The mixture is buffered with a small amount of acetic acid and concentrated. The residue is treated with methylene chloride/10% sodium bicarbonate solution, the aqueous solution is extracted with methylene chloride and the organic solution is dried over sodium sulphate, filtered and concentrated. The residue is purified on a 30 g silica gel column with ethyl acetate/methanol (10:1) as the eluting agent and crystallised from ethanol/ether. There is obtained 1-[6-chloro-5-(o-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl]-3-(2-hydroxyethyl)urea which, according to the melting point, mixed melting point and IR spectrum, is identical with a sample prepared in another manner (see Example 13).
Name
2-[3-[6-chloro-5-(o-fluorphenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl]ureido]ethyl acetate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
830 mg
Type
reactant
Reaction Step Two

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